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Compound of Interest

Compound Name: BRD6989

Cat. No.: B15610468 Get Quote

A deep dive into the selectivity profile of the CDK8/19 inhibitor, BRD6989, offering researchers

crucial data for informed experimental design and drug development.

In the landscape of kinase inhibitors, achieving selectivity remains a paramount challenge.

BRD6989, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its

paralog CDK19, has emerged as a valuable tool for dissecting the roles of these transcriptional

regulators. This guide provides a comprehensive comparison of BRD6989's cross-reactivity

with other cyclin-dependent kinases, supported by quantitative data, detailed experimental

protocols, and visual representations of its mechanism of action.

High Selectivity for Transcriptional CDKs
BRD6989 exhibits a remarkable selectivity for the transcriptional kinases CDK8 and CDK19

over cell cycle-associated CDKs. This selectivity is crucial for minimizing off-target effects and

enabling precise investigation of the biological functions of the Mediator complex-associated

kinases.

Table 1: Comparative Inhibitory Activity of BRD6989 against a Panel of Cyclin-Dependent

Kinases
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Kinase Target
BRD6989 IC50
(Binding
Assay)

BRD6989 IC50
(Kinase
Activity Assay)

Senexin A IC50
Cortistatin A
IC50

CDK8 ~200 nM[1][2][3] ~0.5 µM[1] 280 nM[4][5] 12 nM

CDK19
Data not

available
>30 µM[1] Kd: 0.31 µM[4] 10 nM (Kd)

CDK1
Not significantly

inhibited

Not significantly

inhibited
>10 µM >10 µM

CDK2
Not significantly

inhibited

Not significantly

inhibited
>10 µM >10 µM

CDK4
Not significantly

inhibited

Not significantly

inhibited
>10 µM >10 µM

CDK5
Not significantly

inhibited

Not significantly

inhibited
>10 µM >10 µM

CDK6
Not significantly

inhibited

Not significantly

inhibited
>10 µM >10 µM

CDK7
Not significantly

inhibited

Not significantly

inhibited
>10 µM >10 µM

CDK9
Not significantly

inhibited

Not significantly

inhibited
>10 µM >10 µM

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Kd

represents the dissociation constant. Data for Senexin A and Cortistatin A are provided for

comparative purposes. The selectivity of BRD6989 for CDK8 over CDK19 is evident from the

significant difference in their respective IC50 values in the kinase activity assay.

Mechanism of Action: Upregulation of IL-10
The inhibitory action of BRD6989 on CDK8 and CDK19 has been shown to lead to the

upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][6][7][8] This effect is
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mediated through the enhancement of AP-1 transcription factor activity, which is associated

with the reduced phosphorylation of a negative regulatory site on c-Jun.[7][8]
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Caption: CDK8/19 inhibition by BRD6989 leads to increased IL-10 production.

Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and

standardized experimental protocols are essential. Below is a representative protocol for an in

vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly

proportional to kinase activity.

Materials:

Recombinant human CDK/Cyclin complexes (e.g., CDK8/Cyclin C, CDK19/Cyclin C, and

other CDKs for cross-reactivity profiling)

Kinase substrate peptide

ATP
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Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton

X-100)

BRD6989 and other test compounds (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

White, opaque 384-well assay plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of BRD6989 and other test compounds in

DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final

concentrations. The final DMSO concentration in the assay should be kept constant (e.g.,

≤1%).

Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate peptide, and

Kinase Assay Buffer.

Assay Plate Setup:

Add the diluted compounds to the appropriate wells of the 384-well plate.

Include control wells: "no inhibitor" (DMSO vehicle) for 100% activity and "no enzyme" for

background.

Initiate Kinase Reaction: Add the kinase reaction mixture to all wells.

ATP Addition: Add ATP to all wells to start the kinase reaction.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring

the reaction is within the linear range.

ADP Detection:
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Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal. Incubate at room temperature for 30 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Subtract the background luminescence ("no enzyme" control) from all other readings.

Calculate the percentage of kinase activity for each compound concentration relative to

the "no inhibitor" control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.
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3. Assay Plate Setup
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8. Data Acquisition
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9. Data Analysis
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Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
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The available data robustly demonstrates that BRD6989 is a highly selective inhibitor of CDK8

and, to a lesser extent, its paralog CDK19, with minimal cross-reactivity against other major

cyclin-dependent kinases. This high degree of selectivity makes BRD6989 an invaluable

chemical probe for elucidating the specific biological roles of the Mediator-associated kinases

in transcription, signaling, and disease. Researchers utilizing BRD6989 can have a high

degree of confidence that the observed biological effects are primarily due to the inhibition of

CDK8 and CDK19. The provided experimental protocols offer a framework for further

independent verification and comparative studies of this and other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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